9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane

Catalog No.
S13659418
CAS No.
M.F
C15H23N3
M. Wt
245.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane

Product Name

9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane

IUPAC Name

(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)hydrazine

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C15H23N3/c16-17-13-9-14-7-4-8-15(10-13)18(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11,16H2

InChI Key

ZTJVQJPRTRATKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)NN

9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by a bicyclo[3.3.1]nonane structure with a benzyl group and a hydrazinyl substituent at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The molecular formula for 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is C_{15}H_{20}N_{2}, and its structure features a nonane framework fused with nitrogen atoms, contributing to its unique chemical properties.

The reactivity of 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane can be attributed to the presence of the hydrazinyl group, which can participate in various chemical transformations. Notably, it can undergo:

  • Hydrazone Formation: The hydrazinyl group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: This compound can be reduced using reagents like lithium aluminum hydride, leading to the formation of amines.
  • Substitution Reactions: The benzyl group may be involved in electrophilic aromatic substitution reactions, expanding its utility in synthetic applications.

The biological activity of 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane is an area of active research due to its potential pharmacological properties. Compounds with similar structures have been investigated for their:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
  • Anticancer Activity: Studies suggest that azabicyclic compounds may have cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.

The synthesis of 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane typically involves multi-step organic reactions:

  • Formation of the Bicyclic Framework: Initial steps often include constructing the bicyclo[3.3.1]nonane structure through cyclization reactions involving suitable precursors.
  • Introduction of the Benzyl Group: This can be achieved via alkylation reactions where a benzyl halide reacts with an appropriate nucleophile.
  • Hydrazine Substitution: The final step involves introducing the hydrazinyl group, often through nucleophilic substitution or addition reactions with hydrazine derivatives.

For example, one method involves using endo-9-azabicyclo[3.3.1]nonane as a precursor and reacting it with benzyl chloride and hydrazine hydrate under controlled conditions to yield the desired compound .

The applications of 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane are diverse and include:

  • Medicinal Chemistry: As a scaffold for developing new drugs targeting neurological disorders or cancers.
  • Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Its unique structure makes it a valuable compound for studying reaction mechanisms and biological interactions.

Interaction studies involving 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane focus on its binding affinity and activity against various biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes can reveal its potential as an inhibitor or modulator.
  • Receptor Binding Studies: Understanding how it binds to neurotransmitter receptors may provide insights into its neuropharmacological effects.

Such studies are critical for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane, including:

Compound NameStructure TypeNotable Features
9-Benzyl-9-azabicyclo[3.3.1]nonanBicyclic amineLacks hydrazinyl functionality
9-BenzylidenehydrazineHydrazoneContains a double bond between benzyl and hydrazine
9-Azabicyclo[3.3.1]nonanBicyclic amineNo benzyl or hydrazinyl groups
9-Hydroxymethyl-azabicyclo[3.3.1]nonaneHydroxy-substituted derivativeExhibits different reactivity due to hydroxymethyl

Uniqueness

The uniqueness of 9-benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane lies in its combination of both the hydrazinyl and benzyl groups within a bicyclic framework, which enhances its reactivity and potential biological activity compared to similar compounds lacking these features.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

245.189197746 g/mol

Monoisotopic Mass

245.189197746 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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